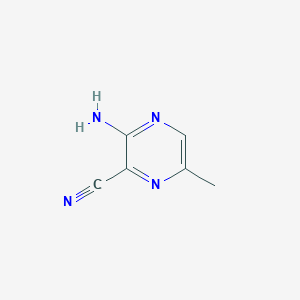

3-Amino-6-methylpyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGZVKKNLPCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342728 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-82-3 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Amino-6-methylpyrazine-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-substituted-pyrazine-2-carbonitriles For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the 3-amino-6-substituted-pyrazine-2-carbonitrile scaffold. While specific experimental data for 3-Amino-6-methylpyrazine-2-carbonitrile is limited in publicly accessible literature, this document leverages data from structurally similar analogs to provide a robust resource for researchers in drug discovery and development. The pyrazine ring is a well-established pharmacophore, and its derivatives are of significant interest for their diverse biological activities.[1]

Core Physicochemical Properties

The physicochemical properties of this scaffold are crucial for its development as a potential therapeutic agent, influencing its solubility, permeability, and metabolic stability. The table below summarizes key data for this compound and its halogenated analogs to provide a comparative reference.

| Property | This compound | 3-Amino-6-chloropyrazine-2-carbonitrile | 3-Amino-6-bromopyrazine-2-carbonitrile |

| Molecular Formula | C₆H₆N₄ | C₅H₃ClN₄[2] | C₅H₃BrN₄[3] |

| Molecular Weight | 134.14 g/mol | 154.56 g/mol [2] | 199.01 g/mol [3] |

| Appearance | - | White crystal powder solid[4] | Solid (Typical)[5] |

| Melting Point | - | 151-153°C[4] | - |

| Boiling Point | - | 349.6±42.0 °C (Predicted)[4] | - |

| LogP | - | 1.1[2] | 1.1[3] |

| Density | - | 1.53 g/cm³[4] | - |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are methodologies for the synthesis of the core scaffold and the determination of a key physicochemical property.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A versatile method for the synthesis of 6-aryl-substituted 3-aminopyrazine-2-carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This protocol describes the coupling of a halogenated pyrazine precursor with an appropriate boronic acid.[6][7]

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq.)

-

Arylboronic acid (e.g., methylboronic acid) (1.2 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.)

-

Base (e.g., Sodium Carbonate) (2.0 eq.)

-

Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile, the arylboronic acid, palladium catalyst, and sodium carbonate.[6]

-

Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.[6]

-

Add the degassed dioxane/water solvent mixture.[6]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Upon completion, cool the reaction mixture to room temperature.[7]

-

Dilute the mixture with ethyl acetate and water, then separate the organic layer.[7]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

-

Filter and concentrate the solution under reduced pressure.[7]

-

The crude product can be purified by recrystallization from a suitable solvent.[7]

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]

Methodology:

-

Preparation: Add an excess amount of the test compound to a known volume of a selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[8]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.[8]

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[8]

-

Data Reporting: Express the solubility in units such as mg/mL or µM.[8]

Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate a general synthetic workflow and a potential biological signaling pathway relevant to this class of compounds.

Caption: A generalized workflow for the synthesis and characterization of 3-amino-6-substituted-pyrazine-2-carbonitriles.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazine derivative.

Potential Applications and Biological Activity

The 3-aminopyrazine-2-carbonitrile scaffold is a recognized hinge-binding motif for various protein kinases, making it a valuable starting point for the design of kinase inhibitors.[9] Derivatives of this scaffold have been investigated for their potential as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][10] Aberrant signaling through these pathways is a known driver in various cancers.[10] Additionally, some aminopyrazine derivatives have been explored for their antimicrobial properties.[1] The versatility of this scaffold suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-6-bromopyrazine-2-carbonitrile | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Amino-6-Bromopyrazine-2-Carbonitrile 95+% | China Manufacturer & Supplier | High Purity Chemical | CAS 884495-77-2 | Buy Online [pipzine-chem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted 3-Aminopyrazine-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for substituted 3-aminopyrazine-2-carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The methodologies detailed herein encompass both the de novo construction of the pyrazine core and the functionalization of a pre-existing pyrazine scaffold. This document includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key reaction pathways to facilitate understanding and application in a research and development setting.

Introduction

Pyrazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Among these, substituted 3-aminopyrazine-2-carbonitriles have emerged as a particularly valuable scaffold in drug discovery, exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial properties. The strategic placement of the amino and cyano groups on the pyrazine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key synthetic strategies for accessing this versatile molecular framework.

De Novo Synthesis of the Pyrazine Ring

The construction of the 3-aminopyrazine-2-carbonitrile core from acyclic precursors is a common and versatile approach. The primary method involves the cyclocondensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds.

Cyclocondensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyl Compounds

A widely employed and efficient method for the synthesis of the 3-aminopyrazine-2-carbonitrile scaffold is the condensation reaction between diaminomaleonitrile (DAMN) and various α-dicarbonyl compounds, such as α-ketoaldehydes and α-diketones.[2] This approach offers a direct route to a diverse range of substituted pyrazines.

General Reaction Scheme:

Caption: General scheme for the synthesis of substituted 3-aminopyrazine-2-carbonitriles via cyclocondensation of DAMN with an α-dicarbonyl compound.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol describes the synthesis of a representative 3-amino-6-arylpyrazine-2-carbonitrile through the condensation of diaminomaleonitrile with phenylglyoxal.

-

Materials:

-

Diaminomaleonitrile (DAMN)

-

Phenylglyoxal monohydrate

-

Ethanol

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Quantitative Data:

The following table summarizes the yields for the synthesis of various substituted 3-aminopyrazine-2-carbonitriles via the cyclocondensation of DAMN with different α-dicarbonyl compounds.

| R¹ | R² | α-Dicarbonyl Compound | Yield (%) |

| H | Phenyl | Phenylglyoxal | 75-85 |

| H | 4-Methoxyphenyl | 4-Methoxyphenylglyoxal | 70-80 |

| H | 4-Chlorophenyl | 4-Chlorophenylglyoxal | 72-82 |

| Methyl | Methyl | Biacetyl (2,3-Butanedione) | 65-75 |

| Phenyl | Phenyl | Benzil | 60-70 |

Functional Group Transformations of the Pyrazine Core

An alternative and highly effective strategy for generating libraries of substituted 3-aminopyrazine-2-carbonitriles involves the modification of a pre-existing, suitably functionalized pyrazine ring. This approach is particularly useful for late-stage diversification in drug discovery programs.

Suzuki-Miyaura Cross-Coupling for C-6 Substitution

The introduction of aryl and heteroaryl substituents at the 6-position of the pyrazine ring can be readily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The starting material for this transformation is typically 3-amino-6-halopyrazine-2-carbonitrile, with the chloro or bromo derivative being the most common.[3][4][5][6][7]

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 3-amino-6-halopyrazine-2-carbonitrile with a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile with Phenylboronic Acid

-

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data:

The following table presents the yields for the Suzuki-Miyaura coupling of 3-amino-6-chloropyrazine-2-carbonitrile with various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Amino-6-phenylpyrazine-2-carbonitrile | 85-95 |

| 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile | 80-90 |

| 4-Chlorophenylboronic acid | 3-Amino-6-(4-chlorophenyl)pyrazine-2-carbonitrile | 82-92 |

| 3-Pyridinylboronic acid | 3-Amino-6-(3-pyridinyl)pyrazine-2-carbonitrile | 75-85 |

| 2-Thienylboronic acid | 3-Amino-6-(2-thienyl)pyrazine-2-carbonitrile | 78-88 |

N-Acylation of the 3-Amino Group

The 3-amino group of the pyrazine ring is a key site for functionalization, and its acylation is a common strategy to introduce a wide variety of substituents, leading to the formation of amide derivatives.[8][9] This transformation can be achieved through several methods, with the use of acyl chlorides or the activation of carboxylic acids being the most prevalent.

General Reaction Scheme:

Caption: General scheme for the N-acylation of a substituted 3-aminopyrazine-2-carbonitrile.

Experimental Protocol: N-Acylation using an Acyl Chloride

-

Materials:

-

Substituted 3-aminopyrazine-2-carbonitrile

-

Acyl chloride (e.g., benzoyl chloride)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the substituted 3-aminopyrazine-2-carbonitrile (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.5 equivalents) and stir for 5 minutes at room temperature.

-

Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Continue the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Quantitative Data:

The following table provides representative yields for the N-acylation of 3-amino-6-phenylpyrazine-2-carbonitrile with various acyl chlorides.

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | 3-(Benzoylamino)-6-phenylpyrazine-2-carbonitrile | 80-90 |

| Acetyl chloride | 3-(Acetylamino)-6-phenylpyrazine-2-carbonitrile | 85-95 |

| 4-Methoxybenzoyl chloride | 3-((4-Methoxybenzoyl)amino)-6-phenylpyrazine-2-carbonitrile | 78-88 |

| Cyclopropanecarbonyl chloride | 3-(Cyclopropanecarboxamido)-6-phenylpyrazine-2-carbonitrile | 82-92 |

Conclusion

This technical guide has detailed the principal synthetic pathways for accessing substituted 3-aminopyrazine-2-carbonitriles. The methodologies presented, including de novo synthesis via DAMN cyclocondensation and functional group transformations such as Suzuki-Miyaura coupling and N-acylation, provide a robust toolkit for the synthesis of a wide array of derivatives. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of molecules for novel therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Biological Profile of 3-Amino-6-methylpyrazine-2-carbonitrile: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with the 3-amino-6-methylpyrazine-2-carbonitrile scaffold. While direct biological data for the core compound, this compound, is limited in publicly available literature, its derivatives have emerged as a versatile and promising class of molecules in medicinal chemistry. This document consolidates current research on these derivatives, focusing on their significant anticancer and antimicrobial properties. Key areas of exploration include the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1) for oncological applications, as well as antimycobacterial activity against Mycobacterium tuberculosis. This guide presents quantitative biological data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways to facilitate further research and development of this important chemical scaffold.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The pyrazine ring is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] The unique electronic and structural features of the pyrazine nucleus, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a valuable scaffold in the design of novel therapeutic agents.[4][5] The focus of this guide, this compound, serves as a crucial building block for the synthesis of a diverse range of derivatives with significant therapeutic potential.[6][7]

Anticancer Activity of this compound Derivatives

Derivatives of the this compound core have been extensively investigated as potent anticancer agents, primarily through the mechanism of kinase inhibition.[1][7] These compounds have shown significant activity against key oncogenic signaling pathways, including those mediated by Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).

FGFR Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in the progression of various cancers.[2][8][9] Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of FGFRs.[2][8][9][10] These compounds function as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[1][7]

Quantitative Data: FGFR Inhibition by Pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| 18i | FGFR1 | 1.88 | SNU-16 | 1.88 | [11] |

| FGFR2 | 3.02 | KMS-11 | 3.02 | [11] | |

| FGFR3 | 2.34 | SW-780 | 2.34 | [11] | |

| FGFR4 | 30 | MDA-MB-453 | 12.58 | [11] | |

| NCI-H520 | 26.69 | [11] |

Signaling Pathway: FGFR Inhibition

The following diagram illustrates the simplified FGFR signaling pathway and the point of intervention by 3-aminopyrazine derivatives.

FGFR signaling pathway and its inhibition.

CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[4][6] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[4][6] Derivatives of 3-aminopyrazine-2-carbonitrile have been developed as potent and selective CHK1 inhibitors.[1]

Quantitative Data: CHK1 Inhibition by Pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| SRA737 (CCT245737) | CHK1 | 1.3 - 1.4 | [12] |

| Prexasertib (LY2606368) | CHK1 | 1 | [12] |

Signaling Pathway: CHK1 Inhibition

The diagram below depicts the role of CHK1 in the DNA damage response and its inhibition by 3-aminopyrazine derivatives.

CHK1 signaling in the DNA damage response.

Antimicrobial Activity of this compound Derivatives

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[11] Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][13]

Quantitative Data: Antimycobacterial Activity

| Compound ID/Derivative Class | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |

| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | M. tuberculosis | 6.25 | - | [1] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | H37Rv | - | 6 | [13] |

| Compound 17 | H37Rv | 12.5 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

FGFR/CHK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for a biochemical kinase assay to evaluate the inhibitory activity of test compounds against FGFR or CHK1.[9][12]

Experimental Workflow

Workflow for a typical kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FGFR1 or CHK1), a suitable substrate (e.g., a generic peptide substrate), ATP, and serial dilutions of the test compound in an appropriate kinase assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions and a DMSO vehicle control.

-

Enzyme Addition: Add the kinase enzyme solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3][7][14][15][16]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1][5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][14]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][14]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Antimycobacterial Susceptibility Testing

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[11][17]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in a suitable broth, such as Middlebrook 7H9.[11]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well or 384-well microtiter plate.[11]

-

Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C for 6-7 days.[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11] Growth can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. While the core molecule itself requires further biological characterization, its derivatives have demonstrated significant potential as anticancer and antimycobacterial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this promising chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships, optimize pharmacokinetic properties, and validate their therapeutic efficacy in preclinical and clinical settings. The versatility of the pyrazine scaffold suggests that continued investigation will likely yield next-generation therapeutics for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. atcc.org [atcc.org]

- 17. youtube.com [youtube.com]

The Therapeutic Promise of Aminopyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of aminopyrazine derivatives, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, summarizing critical data and outlining key experimental workflows to facilitate further research and development in this exciting area.

Kinase Inhibition: A Dominant Application in Oncology and Inflammation

Aminopyrazine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Genetic alterations in the FGFR signaling pathway are implicated in a variety of cancers. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[1]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This inhibition blocks the downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, which are crucial for cell growth, proliferation, and migration.[1]

Signaling Pathway of FGFR Inhibition by Aminopyrazine Derivatives

Caption: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.

Quantitative Data: In Vitro Activity of FGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 18i | FGFR1 | 81.03% inhibition | [1] |

| FGFR2 | 380 | [1] | |

| FGFR3 | 86.32% inhibition | [1] | |

| FGFR4 | 94.21% inhibition | [1] | |

| 18d | FGFR2 | 600 | [1] |

| FGFR3 | 480 | [1] |

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

MK-2 is a key player in the inflammatory response, mediating the production of pro-inflammatory cytokines like TNFα. Novel non-thiourea-containing aminopyrazine derivatives have been identified as potent MK-2 inhibitors, with potential applications in treating inflammatory diseases such as rheumatoid arthritis.[2][3]

Quantitative Data: MK-2 Inhibition and Anti-inflammatory Activity

| Compound | MK-2 IC50 (µM) | THP-1 TNFα IC50 (µM) | Reference |

| Aminopyrazine Derivative Series | Low micromolar to sub-micromolar | Active | [2][3] |

Other Kinase Targets

The versatility of the aminopyrazine scaffold has led to the development of inhibitors for a range of other kinases, including:

-

Spleen Tyrosine Kinase (Syk): Pyrazolopyrazine-3-amine derivatives have been synthesized as Syk inhibitors for potential use in cancer and inflammatory disorders.[4]

-

Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK): N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been developed as dual inhibitors of EGFR and JAK2/3 for non-small cell lung cancer.[5] One compound, 14a , exhibited IC50 values of 15.4 nM and 18.5 nM against PC9 and H1975 cancer cell lines, respectively.[5]

-

Nek2 Kinase: Aminopyrazine derivatives have been shown to bind to an unusual inactive conformation of the mitotic kinase Nek2.[6]

-

Cyclin-Dependent Kinases (CDKs): Aminopyrazole analogs are being investigated as CDK inhibitors for cancer therapy.[7][8]

Antimicrobial Applications

Aminopyrazine derivatives have also demonstrated promising activity against a variety of pathogens, including mycobacteria, bacteria, and fungi.

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide, structurally related to the first-line anti-tubercular agent pyrazinamide, have been synthesized and evaluated for their antimycobacterial activity.[9]

Quantitative Data: Antimycobacterial Activity

| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [9] |

Antibacterial and Antifungal Activity

The antimicrobial spectrum of aminopyrazine derivatives extends to various bacterial and fungal strains. For instance, phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides have shown antibacterial activity, while antifungal activity has been observed across several structural subtypes.[9]

Quantitative Data: Antibacterial Activity

| Compound | Target Organism | MIC (µM) | Reference |

| 20 (R' = 4-CF3) | Staphylococcus aureus | 31.25 | [9] |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | [9] | |

| Staphylococcus epidermidis | 62.5 | [9] | |

| 10 (alkyl chain with six carbons) | Various strains | 500 | [9] |

| 11 (alkyl chain with seven carbons) | Various strains | 250 | [9] |

Antiviral Potential

The aminopyrazine core is central to the antiviral agent Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[10] The synthesis of Favipiravir often starts from 2-aminopyrazine.[10][11]

Experimental Workflow: Synthesis of Favipiravir from 2-Aminopyrazine

Caption: A synthetic route to the antiviral drug Favipiravir.

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease. Aminopyridazine derivatives, which are structurally related to aminopyrazines, have been identified as potent anti-neuroinflammatory agents.[12] These compounds can selectively block the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and nitric oxide (NO) by activated glial cells.[12]

Experimental Protocols

General Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol describes a common method for synthesizing aminopyrazine derivatives with potential antimicrobial activity.[9]

-

Esterification: The starting material, 3-aminopyrazine-2-carboxylic acid, is dissolved in methanol and cooled to 0°C.

-

Concentrated H₂SO₄ is added, and the reaction mixture is stirred for 48 hours at room temperature.

-

The mixture is then poured into water and neutralized with NaHCO₃ to a pH of 7.

-

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

-

Amidation: The synthesized ester is then coupled with various amines to yield the final N-substituted 3-aminopyrazine-2-carboxamides.

In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials: Kinase enzyme, substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Test compounds are serially diluted in DMSO and added to the wells of a microplate.

-

The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.

-

The reaction is incubated for a specific time at a controlled temperature.

-

The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[9][13]

-

Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

Aminopyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of therapeutic applications. Their success as kinase inhibitors in oncology and inflammation is well-documented, and their potential in treating infectious and neurodegenerative diseases is rapidly emerging. The continued exploration of the chemical space around the aminopyrazine core, coupled with robust preclinical and clinical evaluation, is expected to yield novel and effective therapies for a multitude of human diseases. This guide serves as a foundational resource to aid in these ongoing drug discovery and development efforts.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has illuminated the critical role of protein kinases in cellular signaling and disease progression. Dysregulation of kinase activity is a hallmark of numerous pathologies, particularly cancer, making them a prime target for therapeutic intervention. Among the diverse chemical scaffolds explored for kinase inhibition, the pyrazine core has emerged as a privileged structure, underpinning the development of a multitude of potent and selective inhibitors. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of pyrazine-based kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism by which pyrazine-based kinase inhibitors exert their effects is through competitive inhibition of ATP binding.[1][2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.[1] Pyrazine-containing compounds are designed to mimic the adenine moiety of ATP, enabling them to dock into the hydrophobic ATP-binding pocket located in the catalytic domain of the kinase.[1][3]

This binding event is typically characterized by a network of non-covalent interactions, including:

-

Hydrogen Bonding: The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, forming crucial interactions with the "hinge" region of the kinase.[3] This hinge region connects the N- and C-terminal lobes of the kinase domain and is a critical determinant of inhibitor binding.

-

Hydrophobic Interactions: The aromatic nature of the pyrazine ring and its various substituents facilitate hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, contributing to the overall binding affinity and stability of the inhibitor-kinase complex.[1]

By occupying the ATP-binding site, these inhibitors prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade and abrogating the downstream signaling pathway.[1][2]

Diverse Scaffolds, Shared Mechanism

The versatility of the pyrazine core has led to the development of a wide array of chemical scaffolds, each with unique properties and target specificities. Some of the most prominent pyrazine-based scaffolds include imidazopyrazines, pyrazolopyrazines, triazolopyrazines, pyrazinopyrazines, and 2-aminopyrazines.[1][2] Despite their structural diversity, the fundamental principle of ATP-competitive inhibition remains the central theme of their mechanism of action.

Binding Modes: Active vs. Inactive Conformations

Pyrazine-based inhibitors have been shown to bind to kinases in both their active and inactive conformations.[1]

-

Binding to the Active Conformation: Inhibitors that bind to the active conformation of a kinase typically interact with the "DFG-in" state, where the conserved Asp-Phe-Gly motif is oriented towards the active site.

-

Binding to the Inactive Conformation: Conversely, some inhibitors stabilize the "DFG-out" conformation, an inactive state of the kinase. This mode of inhibition can offer enhanced selectivity as the inactive conformation is often more structurally diverse among different kinases.

The specific conformation targeted by an inhibitor is a key determinant of its selectivity profile and overall pharmacological effect.

Covalent Inhibition: An Irreversible Bond

While the majority of pyrazine-based kinase inhibitors are reversible, a subset operates through a covalent mechanism.[1] These inhibitors possess a reactive functional group, often an acrylamide moiety, that forms an irreversible covalent bond with a specific cysteine residue within or near the ATP-binding site of the target kinase.[1] This irreversible binding leads to sustained inhibition of the kinase, even after the inhibitor has been cleared from circulation. Acalabrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is a prime example of a pyrazine-based covalent inhibitor.[1]

Key Kinase Targets and Signaling Pathways

Pyrazine-based inhibitors have demonstrated efficacy against a broad spectrum of kinase targets implicated in various diseases. The following sections detail the mechanism of action against some of the most clinically relevant kinase families and the signaling pathways they modulate.

Janus Kinases (JAKs) and the JAK-STAT Pathway

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[4][5] Dysregulation of this pathway is central to numerous autoimmune and inflammatory disorders, as well as certain cancers.[4][5]

Pyrazine-based JAK inhibitors, such as upadacitinib, act as ATP-competitive inhibitors of one or more JAK family members.[1] By blocking the catalytic activity of JAKs, these inhibitors prevent the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[6] This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory and immunomodulatory genes.[6]

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine-based JAK inhibitors.

B-Raf and the MAPK/ERK Pathway

The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8] Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, most notably melanoma.[9]

Pyrazine-based B-RAF inhibitors were among the first targeted therapies developed for BRAF-mutant melanoma.[9] These inhibitors are ATP-competitive and selectively target the mutated B-RAF kinase, leading to the suppression of downstream MEK and ERK phosphorylation.[10] This inhibition ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of pyrazine-based B-RAF inhibitors.

Bruton's Tyrosine Kinase (BTK) and B-Cell Receptor Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[11][12] It is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[11][12]

Pyrazine-based BTK inhibitors, such as acalabrutinib, can be either reversible or irreversible (covalent).[1][11] They bind to the ATP-binding site of BTK, preventing its activation and downstream signaling.[13] This leads to the inhibition of B-cell proliferation and survival. Acalabrutinib, a second-generation BTK inhibitor, forms a covalent bond with Cys481 in the BTK active site, resulting in potent and sustained inhibition.[1]

Caption: The B-Cell Receptor signaling pathway and the inhibitory action of pyrazine-based BTK inhibitors.

Quantitative Data on Pyrazine-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the IC50 values for a selection of pyrazine-based kinase inhibitors against their primary targets.

| Inhibitor | Target Kinase | Scaffold | IC50 (nM) | Reference |

| Acalabrutinib | BTK | Imidazo[1,5-a]pyrazine | 3 | [1] |

| Upadacitinib | JAK1 | Pyrrolo[2,3-b]pyrazine | 43 | [1] |

| Erdafitinib | FGFR1-4 | Pyrazolo[3,4-b]pyrazine | 1.2-2.5 | [1] |

| Gilteritinib | FLT3/AXL | Pyrazinecarboxamide | 0.29/0.73 | [1] |

| Radotinib | BCR-ABL/PDGFR | Pyrimidinylaminobenzamide | 30/140 | [1] |

| Darovasertib | PKC | Pyrazine-2-carboxamide | 1.9 (PKCα) | [1] |

| Compound 34 | JAK1 | Pyrazolo[1,5-a]pyrazine | 3 | [1] |

| Compound 34 | JAK2 | Pyrazolo[1,5-a]pyrazine | 8.5 | [1] |

| Compound 34 | TYK2 | Pyrazolo[1,5-a]pyrazine | 7.7 | [1] |

| Compound 3c | CDK9 | Imadazo[1,2-a]pyrazine | 160 | [14] |

Experimental Protocols for Characterizing Mechanism of Action

A variety of in vitro and cell-based assays are employed to elucidate the mechanism of action of pyrazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General Workflow for In Vitro Kinase Assay:

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This is a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare serial dilutions of the pyrazine-based inhibitor in DMSO.

-

Prepare a solution of the purified target kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the specific kinase substrate and ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase solution to each well.

-

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent, which converts the newly produced ADP to ATP and then uses the new ATP to drive a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assays

These assays assess the effect of the inhibitor on kinase activity and downstream signaling within a cellular context.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates.

-

Cell Culture and Treatment:

-

Culture the desired cell line to an appropriate confluency.

-

Treat the cells with various concentrations of the pyrazine-based inhibitor or DMSO for a specific time.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Cell Proliferation/Viability Assays (e.g., MTT Assay)

These assays measure the effect of the inhibitor on cell growth and survival.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

After allowing the cells to adhere, treat them with a range of inhibitor concentrations.

-

-

Incubation:

-

Incubate the cells for a period of 24-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Incubate for a few hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding modes of pyrazine-based inhibitors with their target kinases.[11][15] The co-crystal structures provide a detailed, three-dimensional view of the interactions between the inhibitor and the amino acid residues in the ATP-binding pocket. This information is invaluable for understanding the basis of inhibitor potency and selectivity and for guiding the rational design of new and improved inhibitors through structure-activity relationship (SAR) studies. For example, the crystal structure of acalabrutinib in complex with BTK reveals the covalent bond with Cys481 and the key hydrogen bonding interactions with the hinge region.[11]

Conclusion

Pyrazine-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their primary mechanism of action involves the competitive inhibition of ATP binding to the kinase active site, driven by a combination of hydrogen bonding and hydrophobic interactions. The versatility of the pyrazine scaffold has enabled the development of inhibitors against a wide range of clinically relevant kinases, with some compounds exhibiting covalent and conformation-specific binding modes. A comprehensive understanding of their mechanism of action, facilitated by a combination of biochemical assays, cell-based studies, and structural biology, is crucial for the continued development of this important class of drugs. This guide provides a foundational framework for researchers and drug developers to navigate the intricate world of pyrazine-based kinase inhibitors and to contribute to the advancement of targeted therapies.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-methylpyrazine-2-carbonitrile: Structure, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, and methods for its synthesis and characterization. Furthermore, it explores the potential biological activity of this compound, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), and the associated signaling pathways implicated in cancer pathogenesis. Experimental protocols for synthesis and characterization are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The strategic incorporation of various functional groups onto the pyrazine ring allows for the fine-tuning of their pharmacological properties. This compound (CAS No. 17890-82-3) is an emerging molecule within this class, recognized for its potential as a versatile building block in the development of novel therapeutics, particularly in oncology.[2][3] The presence of an amino group, a nitrile moiety, and a methyl group on the pyrazine core provides multiple points for chemical modification and interaction with biological targets.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17890-82-3 | [4][5][6] |

| Molecular Formula | C₆H₆N₄ | [4] |

| Molecular Weight | 134.14 g/mol | [5] |

| IUPAC Name | This compound | - |

| Appearance | Predicted: Off-white to yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Predicted: >300 °C | - |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | - |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively detailed, a viable synthetic route can be proposed based on established methodologies for analogous pyrazine derivatives. A common approach involves the condensation of an α-dicarbonyl compound with an aminonitrile.[7]

Proposed Synthesis Workflow

A plausible synthetic pathway for this compound can be adapted from the synthesis of related 3-aminopyrazine-2-carboxamide derivatives.[2] The general workflow is depicted below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related compounds.[2][7]

Materials:

-

2,3-Diaminopropionitrile (or a suitable precursor)

-

Methylglyoxal (40% solution in water)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,3-diaminopropionitrile (1.0 eq.) and methylglyoxal (1.0 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

As specific experimental spectra for this compound are not widely available, the following table summarizes the expected characterization data based on analysis of closely related compounds, such as 3-amino-6-phenylpyrazine-2-carbonitrile and other pyrazine derivatives.[8][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Data |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.2 (s, 1H, pyrazine-H), ~7.2 (br s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~158 (C-NH₂), ~152 (C-CH₃), ~140 (pyrazine-C), ~118 (CN), ~115 (pyrazine-C-CN), ~21 (CH₃) |

| FT-IR (KBr, cm⁻¹) ν | ~3450-3300 (N-H stretching, amino), ~2225 (C≡N stretching, nitrile), ~1640 (N-H bending), ~1590, 1500 (C=C and C=N stretching, aromatic and pyrazine rings) |

| Mass Spectrometry (ESI-MS) m/z | 135.07 [M+H]⁺, 157.05 [M+Na]⁺ |

Characterization Workflow

The logical workflow for the characterization of the synthesized product is outlined below.

Biological Activity and Therapeutic Potential

The 3-aminopyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition.[10]

Kinase Inhibition: Targeting FGFR

Recent studies have highlighted derivatives of 3-aminopyrazine-2-carboxamide as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][11] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known oncogenic driver in a variety of cancers.[2]

Given the structural similarity, this compound is a strong candidate for investigation as an FGFR inhibitor. The 3-aminopyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase domain.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene expression and promote cell proliferation and survival.[2] Inhibition of FGFR by small molecules like this compound can block these downstream signals.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against FGFR, a biochemical kinase assay can be performed.

Materials:

-

Recombinant human FGFR enzyme

-

Specific peptide substrate for FGFR

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

This compound (test compound)

-

Staurosporine (positive control)

-

96- or 384-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test compound and controls in the assay buffer.

-

In a multi-well plate, add the assay buffer, the compound dilutions, the FGFR enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction and quantify the kinase activity using a suitable detection method that measures either substrate phosphorylation or ATP consumption.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its structural features suggest it may serve as a valuable scaffold for the synthesis of potent kinase inhibitors, particularly targeting the FGFR signaling pathway. This technical guide provides a foundational resource for researchers, offering insights into its synthesis, characterization, and potential therapeutic applications. Further investigation into the biological activities of this molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 17890-82-3 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 17890-82-3|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory-Scale Synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile, a key heterocyclic intermediate in the development of various pharmacologically active compounds. The synthesis is based on the established condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring system is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs. The presented protocol outlines a straightforward and efficient method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation reaction between diaminomaleonitrile and methylglyoxal, leading to the formation of the pyrazine ring through a cyclization and subsequent aromatization.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diaminomaleonitrile and methylglyoxal.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Methylglyoxal (40% solution in water)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography system (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add methylglyoxal (1.0 eq., 40% solution in water) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Diaminomaleonitrile (DAMN) | 1.0 eq. | Starting material. |

| Methylglyoxal (40% aq.) | 1.0 eq. | Dicarbonyl compound for cyclization. |

| Catalyst | ||

| Glacial Acetic Acid | 0.1 eq. | Acid catalyst to promote condensation. |

| Solvent | ||

| Ethanol | ~10-15 mL per g of DAMN | Reaction solvent. |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | To ensure sufficient reaction rate. |

| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |

| Purification | ||

| Method | Flash Column Chromatography | Silica gel, ethyl acetate/hexanes gradient. |

| Product | ||

| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purification efficiency. |

| Appearance | Yellow to orange solid | Typical for aminopyrazine derivatives. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 6-Aryl-3-aminopyrazine-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles via the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the aminopyrazine scaffold in various biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] For the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles, the key transformation involves the coupling of a 6-halo-3-aminopyrazine-2-carbonitrile with an appropriate arylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with electron-deficient heteroaryl halides like pyrazines.[2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling to produce 6-aryl-3-aminopyrazine-2-carbonitriles is depicted below. The reaction typically starts from a 6-chloro or 6-bromo derivative of 3-aminopyrazine-2-carbonitrile. While chloro derivatives are often more cost-effective, they are less reactive than their bromo or iodo counterparts, necessitating careful optimization of the reaction conditions.[2]

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for Suzuki-Miyaura cross-coupling reactions of related pyrazine and pyrimidine derivatives, which can serve as a starting point for the optimization of 6-aryl-3-aminopyrazine-2-carbonitrile synthesis.

| Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Toluene/H2O | 80 | 95 | [4] |

| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 100 | 85-100 | [4] |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzene-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 76 | [4] |

| 6-Chloro-2,4-diaminopyrimidine | Various arylboronic acids | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 85 | 40-75 | [5] |

| 6-Chloro-1,3,5-triazine-2,4-diamine | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 85 | 65 | [5] |

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles via Suzuki-Miyaura cross-coupling.

Materials and Reagents:

-

6-Halo-3-aminopyrazine-2-carbonitrile (e.g., 6-chloro or 6-bromo)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or other modern catalysts, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, often with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-halo-3-aminopyrazine-2-carbonitrile, the corresponding arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[2]

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed aqueous portion. The typical concentration is 0.1-0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyrazine-2-carbonitrile product.[2]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 6-aryl-3-aminopyrazine-2-carbonitriles.

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for N-Acylation of 3-Aminopyrazine Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-acylation of the 3-aminopyrazine core, a key reaction in the synthesis of diverse chemical libraries for drug discovery. The 3-aminopyrazine scaffold is present in numerous biologically active compounds, and its functionalization via N-acylation is a crucial strategy for modulating the physicochemical and pharmacological properties of these molecules.

Data Presentation

The following tables summarize the yields of N-acylated 3-aminopyrazine derivatives obtained using different synthetic procedures.

Table 1: Comparison of Amidation Procedures for N-benzyl-3-aminopyrazine-2-carboxamides [1]

| Compound | Substituent (R) | Procedure A Yield (%) | Procedure B Yield (%) |

| 1 | H | 29 | 75 |

| 2 | 2-CH₃ | 27 | 91 |

| 3 | 3-CH₃ | 45 | 85 |

| 4 | 4-CH₃ | 38 | 88 |

| 5 | 2-OCH₃ | 55 | 50 |

| 6 | 3-OCH₃ | 45 | 78 |

| 7 | 4-OCH₃ | 35 | 82 |

| 8 | 2-F | 32 | 75 |

| 9 | 3-F | 25 | 85 |